(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester
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Overview
Description
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester is an organic compound with a complex structure that includes a chlorinated benzyl group, a hydroxymethyl group, and a carbamic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group, forming 4-chloro-3-hydroxymethylbenzyl chloride. Finally, this compound undergoes a reaction with methyl carbamate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester.
Reduction: 4-Chloro-3-hydroxymethyl-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-azido-3-hydroxymethyl-benzyl-carbamic Acid Methyl Ester.
Scientific Research Applications
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester.
4-Chloro-3-hydroxymethylbenzyl Alcohol: A reduction product of the ester.
4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester: An oxidation product of the ester.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12ClNO3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)12-5-7-2-3-9(11)8(4-7)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
InChI Key |
WQILFZIQZQSPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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